(2-Methoxyethoxy)methylcyclooctane
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Overview
Description
(2-Methoxyethoxy)methylcyclooctane is an organic compound with the molecular formula C12H24O2 and a molar mass of 200.32 g/mol It is a derivative of cyclooctane, where a (2-methoxyethoxy)methyl group is attached to the cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethoxy)methylcyclooctane typically involves the reaction of cyclooctane with (2-methoxyethoxy)methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethoxy)methylcyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the (2-methoxyethoxy)methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclooctane derivatives.
Scientific Research Applications
(2-Methoxyethoxy)methylcyclooctane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyethoxy)methylcyclooctane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: The parent compound without the (2-methoxyethoxy)methyl group.
(2-Methoxyethoxy)methylcyclohexane: A similar compound with a cyclohexane ring instead of a cyclooctane ring.
(2-Methoxyethoxy)methylcyclopentane: A similar compound with a cyclopentane ring.
Uniqueness
(2-Methoxyethoxy)methylcyclooctane is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the (2-methoxyethoxy)methyl group enhances its solubility and reactivity compared to its parent compound, cyclooctane .
Properties
CAS No. |
85136-36-3 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-methoxyethoxymethylcyclooctane |
InChI |
InChI=1S/C12H24O2/c1-13-9-10-14-11-12-7-5-3-2-4-6-8-12/h12H,2-11H2,1H3 |
InChI Key |
PAMROBCNETTXJS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1CCCCCCC1 |
Origin of Product |
United States |
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